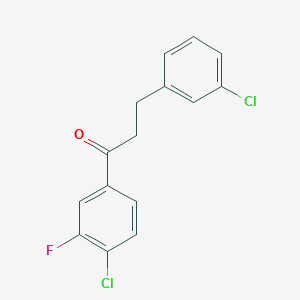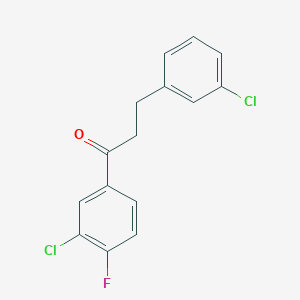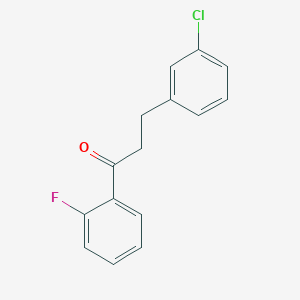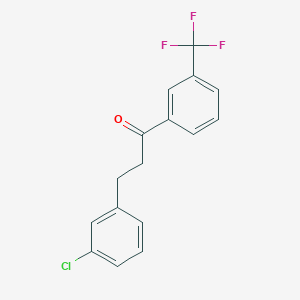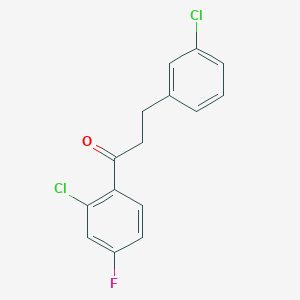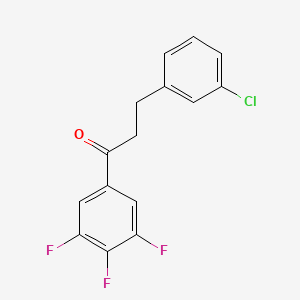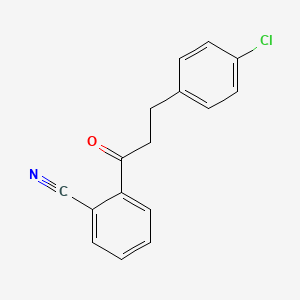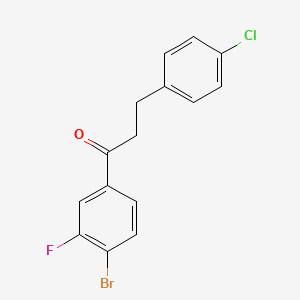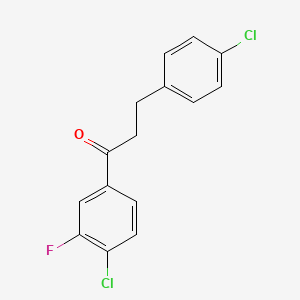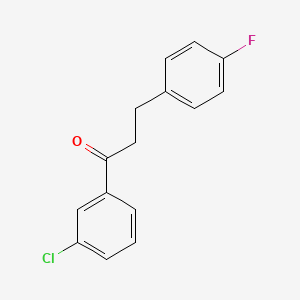
3'-Chloro-3-(4-fluorophenyl)propiophenone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves base-catalyzed Claisen-Schmidt condensation reactions, as seen in the synthesis of chalcone derivatives . Another method includes a synthetic route involving perbromination followed by protection of specific positions on the thiophene ring and subsequent bromine/fluorine exchange . These methods indicate that the synthesis of "3'-Chloro-3-(4-fluorophenyl)propiophenone" could potentially be achieved through similar synthetic strategies, involving halogenation and condensation steps.
Molecular Structure Analysis
Single crystal X-ray diffraction is a common technique used to determine the molecular structure of compounds, as seen in the studies of various chalcone derivatives . The molecular structure is crucial for understanding the reactivity and physical properties of the compound. For instance, the dihedral angles between terminal rings in chalcone derivatives can influence the molecule's overall shape and reactivity .
Chemical Reactions Analysis
The reactivity of similar compounds has been explored through various chemical reactions. For example, the electropolymerization of thiophenic monomers has been attempted, although with limited success . Organotin esterification is another reaction that has been performed on related compounds, leading to a range of organotin esters with different properties and potential applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been extensively studied using various spectroscopic and computational methods. FT-Raman and FT-IR spectroscopy have been used to record and interpret the vibrational spectra of chalcone derivatives . Computational methods such as DFT calculations provide insights into the electronic properties, including HOMO and LUMO energies, molecular electrostatic potential surfaces, and reactivity descriptors . These studies suggest that "3'-Chloro-3-(4-fluorophenyl)propiophenone" would likely exhibit similar spectroscopic features and electronic properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Spectral Analysis
Research in the field of organic chemistry has led to the synthesis of complex compounds related to 3'-Chloro-3-(4-fluorophenyl)propiophenone. For example, Satheeshkumar et al. (2017) synthesized compounds from amino benzophenones, exploring their photo-physical properties and chemical reactivity through quantum chemical studies (Satheeshkumar et al., 2017).
Asymmetric Synthesis in Drug Development
Choi et al. (2010) focused on asymmetric synthesis using Saccharomyces cerevisiae reductase, targeting compounds like 3-chloro-1-phenyl-1-propanol, a chiral intermediate in antidepressant drug synthesis. This approach highlights the role of microbial reductases in generating enantiomerically pure compounds, relevant to pharmaceutical research (Choi et al., 2010).
Material Science and Polymer Research
In material science, polymers incorporating chloro and fluoro phenyl groups have been synthesized. For instance, Humanski et al. (2018) synthesized novel polymers using trisubstituted ethylenes, demonstrating applications in material science due to their unique thermal and structural properties (Humanski et al., 2018).
Photophysics and Electrochemistry
The study of photophysics and electrochemistry is another application. Soudan et al. (2000) investigated the electrochemical modification of polythiophene films, shedding light on the potential use of such compounds in electronic and optoelectronic devices (Soudan et al., 2000).
Liquid Crystal Technology
G. Hegde et al. (2013) explored the photoalignment of nematic liquid crystals using derivatives of prop-2-enoates, which includes fluoro-substituted phenols. This research is significant for the development of advanced liquid crystal displays (LCDs) (Hegde et al., 2013).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of 3’-Chloro-3-(4-fluorophenyl)propiophenone are currently unknown . This compound is a relatively new chemical entity and research into its specific targets is ongoing.
Result of Action
The molecular and cellular effects of 3’-Chloro-3-(4-fluorophenyl)propiophenone’s action are currently unknown
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-3-(4-fluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFO/c16-13-3-1-2-12(10-13)15(18)9-6-11-4-7-14(17)8-5-11/h1-5,7-8,10H,6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DASITHZZCXMUOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)CCC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644575 | |
| Record name | 1-(3-Chlorophenyl)-3-(4-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Chloro-3-(4-fluorophenyl)propiophenone | |
CAS RN |
898768-19-9 | |
| Record name | 1-Propanone, 1-(3-chlorophenyl)-3-(4-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898768-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Chlorophenyl)-3-(4-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



